Ethyl cyclopropanecarboximidate
Overview
Description
Ethyl cyclopropanecarboximidate is a chemical compound with the molecular formula C6H11NO. It belongs to the class of imidates and is characterized by its colorless liquid form. This compound is used in various fields, including medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cyclopropanecarboximidate can be synthesized through several methods. One common approach involves the reaction of ethyl cyclopropanecarboxylate with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the use of high-efficiency catalysts to maximize yield and purity. The reaction conditions are optimized to ensure consistent product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl cyclopropanecarboximidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidates and related compounds.
Scientific Research Applications
Ethyl cyclopropanecarboximidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for constructing molecules containing heterocycles and fused heterocycles.
Biology: In biochemistry, it is utilized in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives, which have significant biological activities.
Medicine: The compound plays a role in pharmacological research, particularly in the development of new therapeutic agents with antiproliferative properties.
Industry: In materials science, its crosslinking properties are exploited for bioconjugation and modification of proteins and peptides.
Mechanism of Action
The mechanism of action of ethyl cyclopropanecarboximidate involves its ability to act as a crosslinking agent. It activates carboxylic acids for direct reaction with primary amines via amide bond formation. This property is crucial for its applications in bioconjugation and the modification of biomolecules.
Comparison with Similar Compounds
Cyclopropanecarboxamide: This compound is used in the preparation of various derivatives and has similar structural features.
N-Ethylcyclopropanecarboxamide: Another related compound with comparable applications in organic synthesis.
Uniqueness: Ethyl cyclopropanecarboximidate is unique due to its imidate functional group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to form stable amide bonds makes it particularly valuable in bioconjugation and materials science.
Properties
IUPAC Name |
ethyl cyclopropanecarboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6(7)5-3-4-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZBBMJRKKKMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561225 | |
Record name | Ethyl cyclopropanecarboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52186-76-2 | |
Record name | Ethyl cyclopropanecarboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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